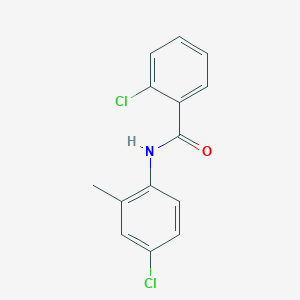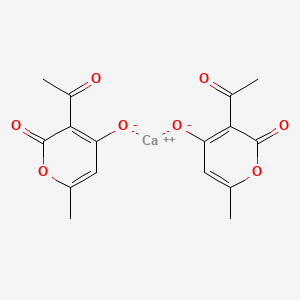
Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato)calcium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato)calcium is an organocalcium compound with a complex structure. It's a derivative of pyran, modified with acetyl and methyl groups, bound to calcium. This compound is known for its applications in various chemical reactions and processes, often used as a catalyst or reagent due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions The synthesis of Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato)calcium typically involves the reaction of calcium salts with the appropriate pyran derivatives. One common method starts with the condensation of 3-acetyl-6-methylpyran-2,4(3H)-dione with calcium ions, under controlled pH and temperature conditions.
Industrial Production Methods Industrial production of this compound often involves large-scale batch reactions. This usually includes the use of calcium chloride and 3-acetyl-6-methylpyran-2,4(3H)-dione in the presence of solvents such as methanol or ethanol, ensuring high yield and purity. Reaction parameters such as temperature, pressure, and pH are meticulously controlled.
Analyse Chemischer Reaktionen
Types of Reactions Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato)calcium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions Common reagents include oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride. Conditions vary depending on the desired reaction, often involving solvents like toluene or acetone, with reactions conducted at ambient or slightly elevated temperatures.
Major Products Oxidation reactions generally yield carboxylic acids or diketones, while reduction reactions produce alcohols or diols. Substitution reactions often lead to the formation of more complex derivatives, useful in synthetic chemistry.
Wissenschaftliche Forschungsanwendungen
Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato)calcium has found applications across several scientific domains:
Chemistry In organic synthesis, it acts as a catalyst for aldol reactions, Michael additions, and cyclization reactions.
Biology It's used in the study of calcium-binding proteins and enzymes, contributing to the understanding of calcium's role in biological processes.
Medicine Investigations are ongoing into its potential therapeutic uses, particularly in the development of calcium-based drugs and supplements.
Industry In industrial chemistry, it's utilized in the synthesis of polymers and complex organic compounds, serving as a critical intermediate or catalyst.
Wirkmechanismus
The effects of Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato)calcium are mediated through its interaction with other molecules at the molecular level. The calcium ion plays a pivotal role in these interactions, often stabilizing reaction intermediates or acting as a Lewis acid to catalyze reactions. Specific pathways and molecular targets can vary depending on the particular application or reaction in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Comparing Bis(3-acetyl-6-methyl-2H-pyran-2,4(3H)-dionato)calcium with other similar compounds highlights its uniqueness. Similar compounds include other organocalcium complexes and pyran derivatives, such as:
Bis(acetylacetonato)calcium
Bis(benzoylacetonato)calcium
Bis(ethylacetoacetato)calcium
What sets this compound apart is its specific structural modifications, which confer distinct reactivity and stability, making it suitable for specialized chemical reactions and applications.
There you have it! Anything you'd like me to deep dive into or anything else I can do for you?
Eigenschaften
CAS-Nummer |
33518-81-9 |
|---|---|
Molekularformel |
C16H14CaO8 |
Molekulargewicht |
374.35 g/mol |
IUPAC-Name |
calcium;3-acetyl-6-methyl-2-oxopyran-4-olate |
InChI |
InChI=1S/2C8H8O4.Ca/c2*1-4-3-6(10)7(5(2)9)8(11)12-4;/h2*3,10H,1-2H3;/q;;+2/p-2 |
InChI-Schlüssel |
MFBPHBWAQKFBOH-UHFFFAOYSA-L |
SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C)[O-].CC1=CC(=C(C(=O)O1)C(=O)C)[O-].[Ca+2] |
Kanonische SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C)[O-].CC1=CC(=C(C(=O)O1)C(=O)C)[O-].[Ca+2] |
Key on ui other cas no. |
33518-81-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


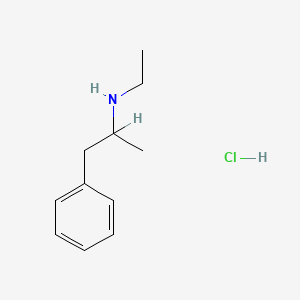
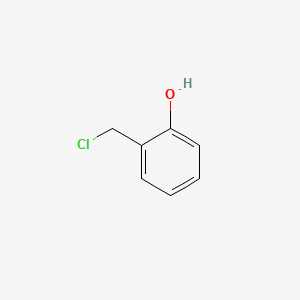
![1-(Chloromethyl)-4-[4-(chloromethyl)phenoxy]benzene](/img/structure/B1634177.png)
![11-Oxabicyclo[8.1.0]undecane](/img/structure/B1634178.png)
![4-[(4,5-Dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]-3-methylphenol](/img/structure/B1634179.png)
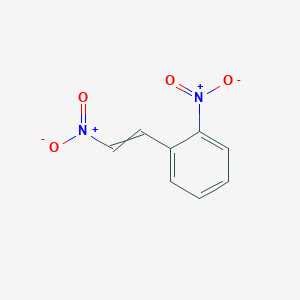
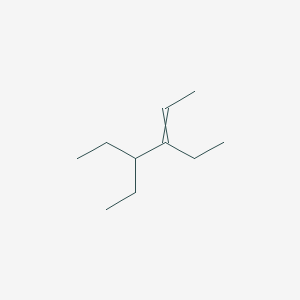
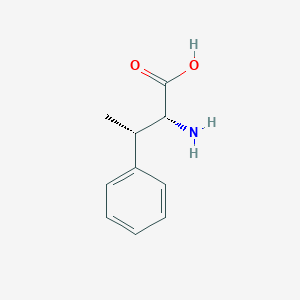

![5-(chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1634188.png)

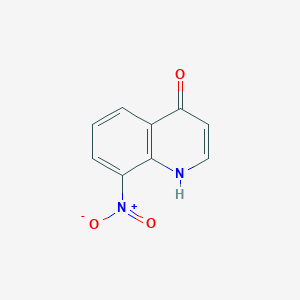
![1-(Thieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B1634205.png)
